

# Application Notes: Visualizing Mitochondria with THP104c in Immunofluorescence

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## Compound of Interest

Compound Name: THP104c  
Cat. No.: B10829467

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Mitochondria are dynamic organelles central to cellular bioenergetics, signaling, and apoptosis. Their morphology and function are critical indicators of cellular health and are often studied in the context of various diseases. Visualizing mitochondria within the cellular landscape, particularly in conjunction with other proteins of interest through immunofluorescence (IF), provides invaluable spatial and functional information. **THP104c** is a novel, high-affinity fluorescent probe specifically designed for the labeling and visualization of mitochondria in both live and fixed cells. Its unique chemical structure allows for excellent retention within the mitochondrial inner membrane, even after fixation and permeabilization procedures required for immunocytochemistry. This property makes **THP104c** an ideal tool for co-localization studies, enabling researchers to investigate the spatial relationships between mitochondrial networks and specific target proteins. These application notes provide a detailed protocol for the use of **THP104c** in immunofluorescence applications.

## Key Features of THP104c:

- **High Specificity:** Selectively accumulates in the mitochondrial inner membrane.
- **Fixable:** The fluorescent signal is well-retained after formaldehyde or glutaraldehyde fixation, making it compatible with standard immunofluorescence protocols.<sup>[1][2]</sup>

- **Photostability:** Exhibits high resistance to photobleaching, allowing for prolonged imaging and complex image acquisition protocols.
- **Low Toxicity:** Minimal impact on cell viability and mitochondrial function at working concentrations.
- **Bright and Stable Fluorescence:** Provides a strong and stable signal for high-resolution imaging.

## Quantitative Data Summary

Property	Value
Excitation Wavelength (max)	640 nm
Emission Wavelength (max)	665 nm
Quantum Yield	> 0.6
Photostability (half-life)	> 180 seconds under continuous laser illumination
Signal-to-Noise Ratio	> 50:1
Cytotoxicity (IC50)	> 10 $\mu$ M
Optimal Working Concentration	50 - 200 nM

## Experimental Protocols

### I. Staining of Mitochondria in Live Cells with THP104c

This protocol describes the staining of mitochondria in live cells prior to fixation and immunofluorescence.

Materials:

- **THP104c** stock solution (1 mM in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)

- Coverslips
- Cultured cells

Procedure:

- Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
- Preparation of Staining Solution: Prepare a fresh staining solution by diluting the **THP104c** stock solution in pre-warmed complete cell culture medium to a final concentration of 100 nM.
- Cell Staining: Remove the culture medium from the cells and add the **THP104c** staining solution.
- Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
- Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.
- Proceed to Fixation: The cells are now ready for fixation and subsequent immunofluorescence staining.

## II. Immunofluorescence Staining of THP104c-Labeled Cells

This protocol outlines the steps for fixation, permeabilization, and antibody staining of cells previously labeled with **THP104c**.

Materials:

- **THP104c**-stained cells on coverslips
- 4% Paraformaldehyde (PFA) in PBS
- 0.2% Triton X-100 in PBS (Permeabilization Buffer)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

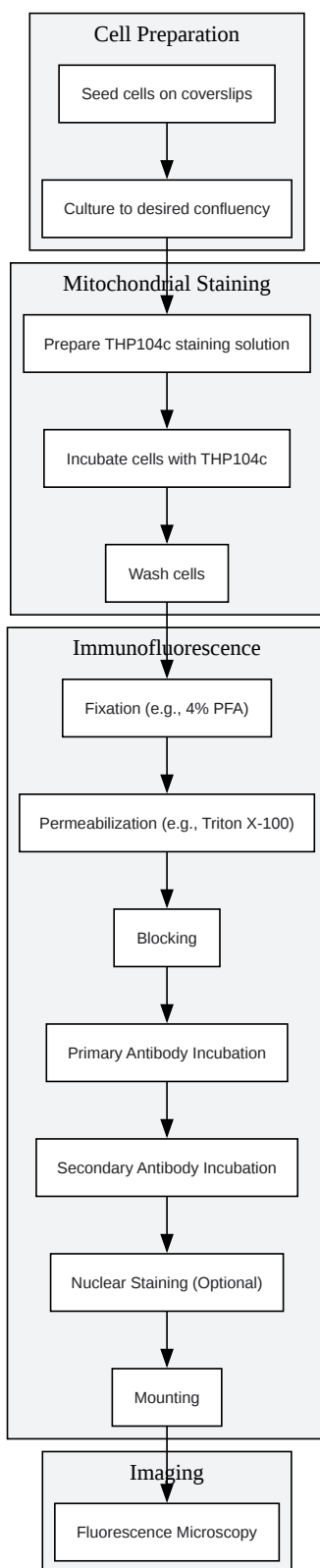
- Primary antibody (diluted in Blocking Buffer)
- Fluorophore-conjugated secondary antibody (diluted in Blocking Buffer)
- DAPI or other nuclear stain (optional)
- Mounting medium

#### Procedure:

- Fixation: Fix the **THP104c**-stained cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the cells with the primary antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain like DAPI for 5-10 minutes.
- Final Wash: Perform a final wash with PBS.

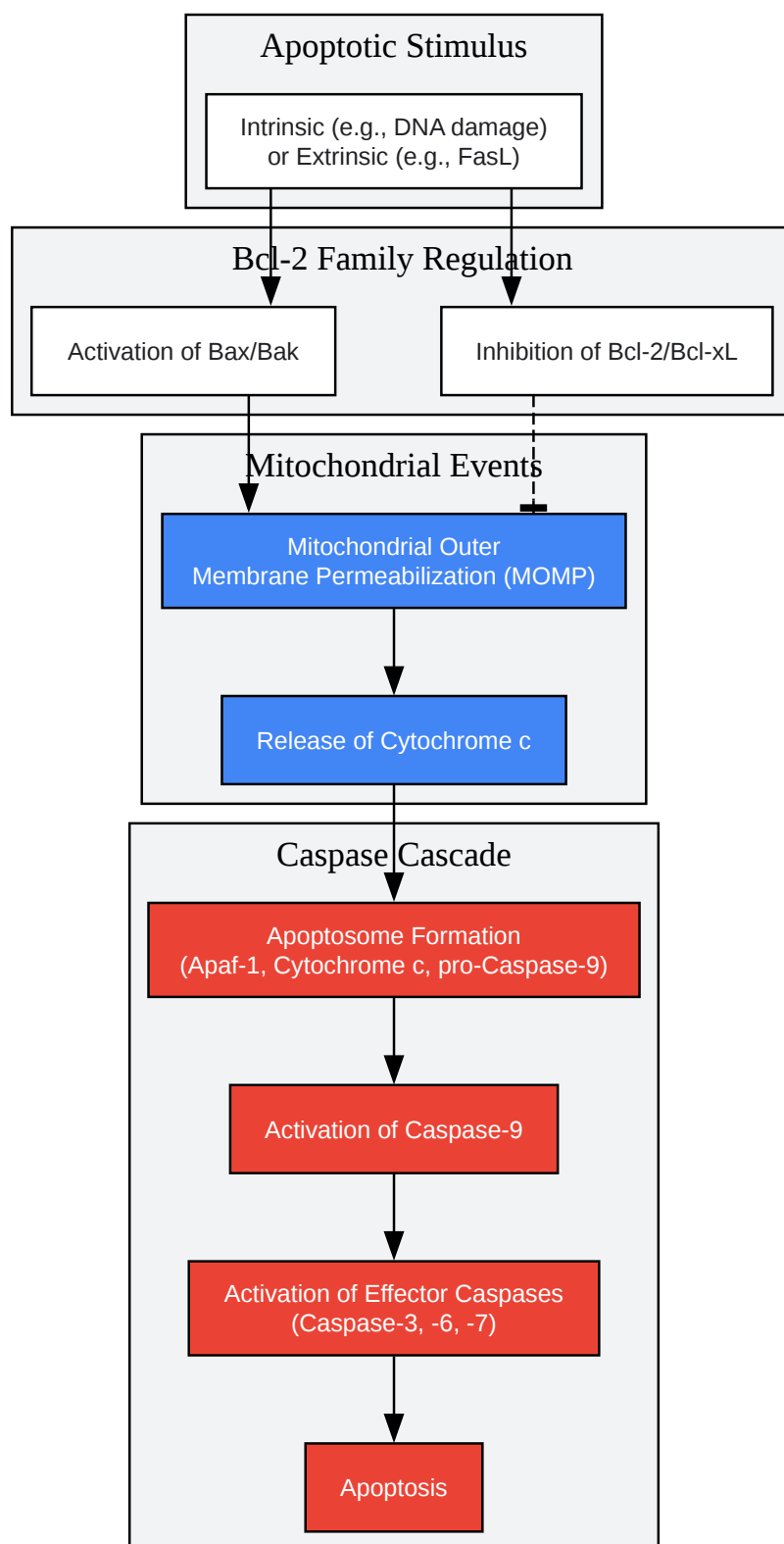
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the stained cells using a fluorescence or confocal microscope with appropriate filter sets for **THP104c**, the secondary antibody fluorophore, and the nuclear stain.

## Visualizations



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Caption: Experimental workflow for immunofluorescence with **THP104c** mitochondrial staining.



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Caption: Simplified intrinsic apoptosis signaling pathway involving mitochondria.

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## References

- 1. Mitochondrial imaging in live or fixed tissues using a luminescent iridium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An aldehyde-crosslinking mitochondrial probe for STED imaging in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
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